molecular formula C18H21N5O B2720192 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2191266-21-2

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2720192
CAS No.: 2191266-21-2
M. Wt: 323.4
InChI Key: OVONJOLVZWQVPB-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H21N5O and its molecular weight is 323.4. The purity is usually 95%.
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Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide, a compound featuring a triazole and pyrrole moiety, has garnered attention for its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 258.32 g/mol

Antimicrobial Activity

Several studies have indicated that compounds containing triazole and pyrrole groups exhibit notable antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity.

In a comparative study of various triazole derivatives, it was found that those with a pyrrole substituent exhibited enhanced activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were significantly lower than those of standard antifungal agents like fluconazole .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The IC50 values were reported to be in the micromolar range, suggesting potent activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in the biosynthesis of essential metabolites in fungi and cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.

Study 1: Antifungal Activity Assessment

A recent study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound had an MIC value of 0.5 µg/mL compared to 2 µg/mL for fluconazole .

CompoundMIC (µg/mL)
N-(3-methyl...0.5
Fluconazole2

Study 2: Cytotoxicity Screening

In another investigation involving human cancer cell lines, the compound was tested for cytotoxicity using an MTT assay. The findings revealed that the compound induced significant cell death at concentrations above 10 µM.

Cell LineIC50 (µM)
MCF715
PC320

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10,12-14,17H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONJOLVZWQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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